Tamra-peg3-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H44N4O7 |

|---|---|

Molecular Weight |

620.7 g/mol |

IUPAC Name |

N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]acetamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

InChI |

InChI=1S/C24H22N2O3.C10H22N2O4/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-10(13)12-3-5-15-7-9-16-8-6-14-4-2-11/h5-14H,1-4H3;2-9,11H2,1H3,(H,12,13) |

InChI Key |

AGMGTJXJIWCIJP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCOCCOCCOCCN.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to TAMRA-PEG3-NH2 for Researchers, Scientists, and Drug Development Professionals

Introduction

TAMRA-PEG3-NH2 is a fluorescent labeling reagent that integrates the well-established photophysical properties of the tetramethylrhodamine (B1193902) (TAMRA) fluorophore with a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, terminating in a primary amine (NH2) functional group. This molecule is a valuable tool in a variety of life science and drug development applications, primarily for the covalent attachment of a bright, orange-red fluorescent reporter to biomolecules and surfaces.

The core of this reagent is the TAMRA dye, known for its brightness and photostability. The inclusion of a PEG3 linker serves a dual purpose: it enhances the water solubility of the molecule and provides a flexible spacer to minimize potential steric hindrance and unwanted interactions between the dye and the biomolecule to which it is attached. The terminal primary amine is a versatile functional group that can be readily conjugated to various molecules and surfaces through well-established bioconjugation chemistries.

Core Properties and Chemical Structure

This compound is structurally composed of three key functional units: the TAMRA fluorophore, the PEG3 spacer, and the reactive primary amine group.

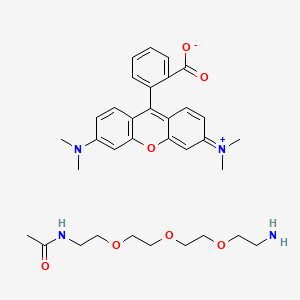

Caption: Functional components of the this compound molecule.

Quantitative Data Summary

The key quantitative properties of this compound and its closely related derivatives are summarized in the table below. It is important to note that the local environment, including solvent polarity and conjugation to a biomolecule, can influence the precise spectroscopic characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₃₃H₄₀N₄O₇ | [1] |

| Molecular Weight | 604.7 g/mol | [1] |

| Excitation Maximum (λex) | ~546 - 553 nm | [2][3] |

| Emission Maximum (λem) | ~565 - 579 nm | [2] |

| Purity | Typically ≥90-95% (HPLC) | |

| Solubility | Soluble in DMSO, DMF, and Methanol | |

| Appearance | Dark red to brown solid |

Experimental Protocols

The primary application of this compound is the fluorescent labeling of biomolecules or surfaces that have been functionalized with an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester. The following protocol details a general procedure for conjugating this compound to a protein that has been activated with an NHS ester.

Protocol: Fluorescent Labeling of an NHS-Ester Activated Protein with this compound

Materials:

-

This compound

-

NHS-ester activated protein of interest

-

Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Dissolve the NHS-ester activated protein in the reaction buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.

-

-

Conjugation Reaction:

-

Calculate the required volume of the this compound solution. A molar ratio of dye to protein between 5:1 and 20:1 is a common starting point for optimization.

-

While gently stirring the protein solution, slowly add the calculated amount of the this compound solution.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Quenching the Reaction:

-

(Optional) The reaction can be quenched by adding the quenching buffer to a final concentration of 50-100 mM and incubating for 10-15 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

The first colored fraction to elute will be the labeled protein. The smaller, unreacted dye molecules will elute later.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of TAMRA (~550 nm).

-

Caption: Workflow for protein conjugation with this compound.

Applications in Research and Drug Development

The ability to fluorescently label biomolecules with this compound opens up a wide range of applications:

-

Fluorescence Microscopy: Labeled proteins, peptides, or other molecules can be used to visualize their localization and dynamics within cells.

-

Flow Cytometry: Antibodies or other targeting ligands labeled with this compound can be used for the detection and quantification of specific cell populations.

-

Immunoassays: The bright fluorescence of TAMRA can be utilized in various immunoassay formats, such as fluorescence-linked immunosorbent assays (FLISAs).

-

Drug Delivery: The PEGylated nature of the linker can be advantageous in the development of targeted drug delivery systems, where the fluorescent tag can be used for tracking and imaging of the delivery vehicle.

Example Signaling Pathway Visualization

TAMRA-labeled ligands can be used to study receptor-mediated endocytosis. For instance, a growth factor labeled with this compound can be used to track its binding to a cell surface receptor tyrosine kinase (RTK) and subsequent internalization.

Caption: Visualization of a TAMRA-labeled ligand in a cellular pathway.

References

A Technical Guide to TAMRA-PEG3-NH2 for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5/6-Carboxytetramethylrhodamine (TAMRA) conjugated to a three-unit polyethylene (B3416737) glycol (PEG) spacer with a terminal amine group (NH2). This molecule, hereafter referred to as TAMRA-PEG3-NH2, is a versatile fluorescent labeling reagent with significant applications in biological research and drug development.

Core Concepts

This compound integrates three key functional components:

-

TAMRA (Tetramethylrhodamine): A bright and photostable fluorophore that emits in the orange-red region of the visible spectrum. Its robust fluorescence allows for sensitive detection in various biological assays.

-

PEG3 (Three-Unit Polyethylene Glycol): A short, hydrophilic, and flexible spacer. The PEG linker enhances the water solubility of the otherwise hydrophobic TAMRA dye and provides spatial separation between the fluorophore and the target molecule. This separation minimizes potential steric hindrance and quenching effects, thereby preserving the biological activity of the conjugated molecule.

-

NH2 (Amine Group): A primary amine that serves as a reactive handle for covalent attachment to various functional groups. Most commonly, it is used to label biomolecules containing carboxylic acids or activated esters, forming a stable amide bond.

Physicochemical and Spectroscopic Properties

Quantitative data for this compound is not always readily available in discrete datasheets. However, its properties can be reliably estimated from its constituent parts and closely related analogs, such as TAMRA-PEG3-COOH and TAMRA-PEG3-Azide. The spectroscopic characteristics are primarily determined by the TAMRA fluorophore.

| Property | Value | Source |

| Molecular Formula | C33H40N4O7 | [1] |

| Molecular Weight | 604.7 g/mol | [1] |

| Appearance | Dark red solid | (Typical for TAMRA derivatives) |

| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol); Sparingly soluble in water | [2][3] |

| Excitation Maximum (λex) | ~546 - 553 nm | [2] |

| Emission Maximum (λem) | ~565 - 579 nm | |

| Molar Extinction Coefficient (ε) | ~80,000 - 92,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | ~0.1 - 0.3 | (Estimated based on TAMRA) |

| Purity | ≥ 90-95% (via HPLC) |

Note: Spectroscopic properties such as excitation and emission maxima, extinction coefficient, and quantum yield can be influenced by the solvent, pH, and the nature of the conjugated biomolecule. The provided values are based on closely related TAMRA derivatives and should be considered as a reference.

Experimental Protocols

The primary application of this compound is the covalent labeling of molecules containing carboxylic acid groups. This is typically achieved using carbodiimide (B86325) crosslinking chemistry, which activates the carboxyl group to react with the primary amine of this compound.

Protocol: Conjugation of this compound to a Carboxyl-Containing Protein

This protocol outlines a general procedure for labeling a protein with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).

Materials:

-

This compound

-

Protein of interest with accessible carboxyl groups (e.g., on aspartic or glutamic acid residues)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25) for purification

Procedure:

-

Reagent Preparation:

-

Allow all reagents to equilibrate to room temperature before use.

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

-

Immediately before use, prepare solutions of EDC and sulfo-NHS in Activation Buffer.

-

-

Activation of Carboxyl Groups on the Protein:

-

Dissolve the protein in Activation Buffer at a suitable concentration (e.g., 1-5 mg/mL).

-

Add EDC and sulfo-NHS to the protein solution. A 2-5 fold molar excess of EDC and sulfo-NHS over the protein is a good starting point for optimization.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

-

-

Conjugation with this compound:

-

Add the this compound stock solution to the activated protein solution. A 10-20 fold molar excess of the TAMRA reagent relative to the protein is a common starting point. The optimal ratio should be determined empirically.

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding Conjugation Buffer.

-

Incubate for 2 hours at room temperature or overnight at 4°C, protected from light, with gentle mixing.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted sulfo-NHS esters.

-

-

Purification of the Labeled Protein:

-

Remove unconjugated this compound and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).

-

Collect the fractions containing the fluorescently labeled protein, which will be visibly pink/red.

-

-

Characterization:

-

Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of TAMRA (~550 nm). The DOL can be calculated using the Beer-Lambert law.

-

Applications in Research and Drug Development

The ability to fluorescently label biomolecules with this compound enables a wide range of applications:

-

Fluorescence Microscopy: Visualize the localization, trafficking, and dynamics of labeled proteins, peptides, or other molecules within living or fixed cells.

-

Flow Cytometry: Detect and quantify specific cell populations by labeling cell surface or intracellular targets with TAMRA-conjugated antibodies or ligands.

-

Immunoassays: Develop sensitive fluorescence-based immunoassays, such as Fluorescence-Linked Immunosorbent Assays (FLISAs).

-

Drug Delivery: Track the in vitro and in vivo fate of drug delivery vehicles, such as nanoparticles or liposomes, by conjugating this compound to their surface.

-

Protein-Ligand Interaction Studies: Fluorescently label a binding partner to study interaction kinetics and affinity using techniques like fluorescence polarization or microscale thermophoresis.

Visualizations

Experimental Workflow: Protein Labeling

Caption: Workflow for conjugating this compound to a carboxyl-containing protein.

Signaling Pathway Application: Tracking a Labeled Ligand

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Applications of Tamra-peg3-NH2 in Molecular Biology

This technical guide provides a comprehensive overview of this compound, a versatile fluorescent labeling reagent, and its core applications in molecular biology and drug development. We will delve into its chemical properties, detailed experimental protocols, and the principles behind its use in various advanced biological assays.

Core Components and Functionality

This compound is a functionalized fluorophore meticulously designed for bioconjugation. Its structure consists of three essential components that act in synergy:

-

TAMRA (Tetramethylrhodamine) : A bright, photostable, and well-characterized orange-red fluorescent dye.[1] It serves as the reporter moiety, allowing for sensitive visualization and quantification in a wide range of fluorescence-based applications.[1]

-

PEG3 (Three-Unit Polyethylene Glycol) : A short, hydrophilic linker. This flexible spacer enhances the aqueous solubility of the molecule and provides spatial separation between the TAMRA dye and the target biomolecule. This separation is crucial as it minimizes steric hindrance and helps preserve the biological activity of the labeled molecule.

-

NH2 (Amine Group) : A primary amine that serves as the reactive handle for covalent conjugation. This group can be readily coupled to molecules containing accessible carboxylic acid groups (e.g., on proteins or functionalized surfaces) or other amine-reactive chemistries like N-hydroxysuccinimide (NHS) esters to form stable amide bonds.[2]

Data Presentation: Quantitative Properties

The key quantitative properties of the TAMRA fluorophore are summarized in the table below. These spectral characteristics are fundamental for designing experiments and selecting appropriate instrument settings.

| Property | Value | Source |

| Molecular Formula (this compound) | C₃₃H₄₀N₄O₇ | [3] |

| Molecular Weight (this compound) | 604.7 g/mol | [3] |

| Maximum Excitation (λmax) | ~546-555 nm | |

| Maximum Emission (λmax) | ~579-580 nm | |

| Molar Extinction Coefficient (ε) | ~90,000-91,000 cm⁻¹M⁻¹ | |

| Solubility | Soluble in DMSO, DMF, MeOH |

Core Applications in Molecular Biology

The unique architecture of this compound makes it a valuable tool for a multitude of applications in research and drug development.

-

Fluorescent Labeling of Biomolecules : Its primary application is the covalent labeling of biomolecules that possess reactive carboxyl groups, such as the C-terminus or acidic amino acid residues (aspartic acid, glutamic acid) of proteins and peptides. This enables researchers to track, quantify, and visualize these molecules.

-

Fluorescence Resonance Energy Transfer (FRET) : TAMRA is a classic acceptor fluorophore in FRET-based assays, which are used to study molecular interactions and conformational changes in real-time. When a TAMRA-labeled molecule comes into close proximity (1-10 nm) with a donor fluorophore (like 6-FAM), energy is transferred from the donor to TAMRA, resulting in a measurable change in fluorescence signals.

-

Fluorescence Polarization (FP) Assays : FP is a powerful technique used in high-throughput screening (HTS) to study molecular binding events. When a small, TAMRA-labeled molecule tumbles rapidly in solution, it emits depolarized light. Upon binding to a larger molecule, its tumbling slows, and the emitted light becomes more polarized. This change in polarization is used to quantify binding affinity and screen for inhibitors.

-

Cellular Imaging and Tracking : TAMRA-labeled biomolecules, such as cell-penetrating peptides or antibodies, are widely used to monitor cellular uptake, subcellular localization, and intracellular trafficking in living cells via fluorescence microscopy.

-

Drug Delivery and Nanotechnology : The PEG linker can be advantageous in developing drug delivery systems. By labeling nanoparticles or drug carriers with this compound, researchers can visualize and track their biodistribution and cellular uptake.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Protocol 1: Labeling Protein Carboxyl Groups via Carbodiimide Chemistry

This protocol details the conjugation of this compound to a protein's accessible carboxyl groups using the zero-length crosslinkers EDC and NHS. This process activates the carboxyl groups on the protein to form a reactive NHS-ester, which then readily couples with the primary amine of this compound.

Materials:

-

This compound

-

Protein of interest in an amine-free, carboxyl-free buffer (e.g., 0.1 M MES, pH 6.0)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion chromatography, Sephadex G-25)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Reagent Preparation:

-

Dissolve this compound in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.

-

Prepare 100 mM stock solutions of EDC and Sulfo-NHS in chilled Activation Buffer immediately before use.

-

Dissolve the protein of interest in the Activation Buffer at a concentration of 1-10 mg/mL.

-

-

Activation of Protein Carboxyl Groups:

-

In a microcentrifuge tube, add a 10-fold molar excess of both EDC and Sulfo-NHS to the protein solution.

-

Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl groups on the protein, forming a semi-stable Sulfo-NHS ester.

-

-

Conjugation to this compound:

-

Immediately add the this compound stock solution to the activated protein solution. The optimal molar ratio of dye to protein may require optimization, but a starting point of 10:1 to 20:1 is common.

-

Incubate the reaction mixture for 2 hours at room temperature, or overnight at 4°C, with gentle stirring or rotation.

-

-

Quenching and Purification:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted Sulfo-NHS esters. Incubate for 15-30 minutes.

-

Remove unconjugated dye and excess reagents by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).

-

Collect the fractions containing the visibly colored, labeled protein. Monitor the separation by measuring the absorbance at 280 nm (for protein) and ~555 nm (for TAMRA).

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and 555 nm and using the Beer-Lambert law.

-

Protocol 2: General Workflow for Fluorescence Polarization (FP) Assay

This protocol outlines a competitive FP assay to screen for inhibitors of a protein-ligand interaction. A TAMRA-labeled peptide (tracer) is used.

Materials:

-

Purified target protein

-

TAMRA-labeled peptide (tracer)

-

Assay Buffer (e.g., PBS with 0.01% Tween-20)

-

Test compounds (potential inhibitors) dissolved in DMSO

-

384-well, low-volume, black microplates

Procedure:

-

Assay Setup:

-

Prepare solutions of the target protein and the TAMRA-labeled tracer in the Assay Buffer. The final concentration of the protein should be around its Kd for the tracer, and the tracer concentration should be low (e.g., 1-10 nM) to ensure a good signal-to-background ratio.

-

Add a small volume (e.g., 100 nL) of test compounds or DMSO (as a control) to the wells of the microplate.

-

-

Reaction:

-

Add the target protein solution to the wells containing the test compounds and incubate for 15-30 minutes at room temperature.

-

Add the TAMRA-labeled tracer solution to all wells to initiate the binding reaction.

-

-

Incubation and Measurement:

-

Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature, protected from light, to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate polarization filters (Excitation: ~540 nm, Emission: ~590 nm).

-

-

Data Analysis:

-

A high mP value indicates that the TAMRA-tracer is bound to the protein.

-

A low mP value indicates that the tracer has been displaced by a competitive inhibitor and is tumbling freely in solution.

-

Calculate the percent inhibition for each compound and determine IC50 values for active hits.

-

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

Caption: Core components of the this compound molecule.

Caption: Workflow for labeling a protein with this compound.

Caption: Principle of Fluorescence Resonance Energy Transfer (FRET).

Caption: Principle of a competitive Fluorescence Polarization assay.

References

A Technical Guide to TAMRA-PEG3-NH2 for Protein and Nucleic Acid Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of molecular biology, drug discovery, and diagnostics, the precise tracking and visualization of biomolecules are paramount. Fluorescent labeling has emerged as an indispensable tool, and among the vast array of available fluorophores, TAMRA (Tetramethylrhodamine) stands out for its bright signal, high photostability, and versatile conjugation chemistry.[1][2] This technical guide provides a comprehensive overview of TAMRA-PEG3-NH2, a derivative of TAMRA designed to facilitate the efficient and robust labeling of proteins and nucleic acids.

This molecule incorporates three key components: the TAMRA fluorophore for sensitive detection, a three-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal primary amine (NH2) group for versatile conjugation to target biomolecules. The inclusion of the PEG linker can improve the bioavailability and stability of the labeled molecule while minimizing the potential for aggregation.[3]

This guide will delve into the chemical and physical properties of this compound, provide detailed protocols for labeling proteins and nucleic acids, and present quantitative data in a clear, tabular format for easy comparison.

Core Components and Functionality

The utility of this compound stems from the synergistic action of its three constituent parts:

-

TAMRA (Tetramethylrhodamine): A well-established fluorophore that emits a bright orange-red fluorescence. It is known for its high fluorescence intensity and resistance to fading upon prolonged exposure to light, making it suitable for a wide range of applications, including fluorescence microscopy and real-time PCR.

-

PEG3 (Polyethylene Glycol, 3 units): A short, hydrophilic linker. The PEG moiety increases the water solubility of the otherwise hydrophobic TAMRA dye, which can be advantageous when working with biomolecules in aqueous buffers. It also provides a flexible spacer, physically separating the fluorophore from the labeled biomolecule, which can help to preserve the biological activity of the target and minimize quenching effects.

-

NH2 (Amine): A primary amine group that serves as a versatile reactive handle for conjugation. This amine can be coupled to various functional groups on proteins and nucleic acids, most commonly carboxyl groups, through amide bond formation.

Data Presentation

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C33H40N4O7 | |

| Molecular Weight | 604.7 g/mol | |

| Appearance | Dark red solid | |

| Solubility | Soluble in DMF, DMSO, MeOH |

Spectroscopic Properties

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~546 - 556 nm | |

| Emission Maximum (λem) | ~565 - 579 nm | |

| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.3 |

Note: Exact spectral characteristics can vary depending on the solvent, pH, and the biomolecule to which the dye is conjugated.

Experimental Protocols

Protein Labeling via EDC/NHS Chemistry

This protocol describes the labeling of a protein's free carboxyl groups (e.g., on aspartic and glutamic acid residues or the C-terminus) with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

-

This compound

-

Protein of interest

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine

-

Anhydrous DMSO or DMF

-

Desalting column or dialysis equipment for purification

Procedure:

-

Reagent Preparation:

-

Allow all reagents to warm to room temperature before opening vials.

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

-

Immediately before use, prepare stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer. These reagents are moisture-sensitive and hydrolyze quickly.

-

-

Protein Preparation:

-

Dissolve the protein in Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).

-

Ensure the buffer does not contain any primary amines (e.g., Tris) or carboxyl groups that could compete with the reaction.

-

-

Activation of Carboxyl Groups (if labeling protein carboxyls):

-

This step is often performed separately before adding the amine-containing dye. However, for simplicity, a one-pot reaction can also be attempted. For a two-step process, first react the protein with EDC and NHS in Activation Buffer to create a reactive NHS-ester on the protein.

-

-

Conjugation Reaction:

-

For a one-pot reaction, combine the protein solution with a 10-20 fold molar excess of this compound.

-

Add a fresh solution of EDC and NHS to the protein/dye mixture. A common starting point is a 2-5 fold molar excess of EDC/NHS over the amount of this compound.

-

Incubate the reaction for 1-4 hours at room temperature, protected from light. The optimal reaction time may need to be determined empirically.

-

-

Quenching:

-

Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Separate the labeled protein from unreacted dye and reagents using a desalting column (e.g., Sephadex G-25), spin filtration, or dialysis against an appropriate buffer.

-

Nucleic Acid Labeling

Labeling nucleic acids with this compound can be achieved by first introducing a reactive group onto the nucleic acid, such as a carboxyl or NHS-ester group, through enzymatic incorporation of modified nucleotides or solid-phase synthesis. The amine group of this compound can then be coupled to this reactive group.

Protocol: Post-Synthesis Labeling of Amine-Modified Oligonucleotides with an NHS-Ester Crosslinker

This protocol involves a two-step process where an amine-modified oligonucleotide is first reacted with a homobifunctional NHS-ester crosslinker, and then the remaining NHS-ester is reacted with this compound. A more direct approach would be to use a heterobifunctional crosslinker (e.g., carboxyl-to-amine reactive). For the purpose of this guide, we will outline a general strategy. A more common and direct method for labeling oligonucleotides is to use a TAMRA-NHS ester to label an amino-modified oligonucleotide.

Materials:

-

5'- or 3'-Amine-modified oligonucleotide

-

This compound

-

Homobifunctional NHS-ester crosslinker (e.g., BS3)

-

Labeling Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous DMSO or DMF

-

Ethanol (B145695) (ice-cold, 100%)

-

3 M Sodium Acetate (B1210297) or 5 M Sodium Chloride

-

Purification supplies (e.g., G50 microspin columns, HPLC)

Procedure:

-

Oligonucleotide Preparation:

-

Dissolve the amine-modified oligonucleotide in the Labeling Buffer to a concentration of approximately 100-500 µM.

-

-

Activation with Crosslinker:

-

Dissolve the NHS-ester crosslinker in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

-

Add a 5-10 fold molar excess of the crosslinker to the oligonucleotide solution.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Removal of Excess Crosslinker (Optional but Recommended):

-

Purify the activated oligonucleotide using a desalting column or ethanol precipitation to remove the unreacted crosslinker.

-

-

Conjugation with this compound:

-

Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Add a 5-10 fold molar excess of the this compound solution to the activated oligonucleotide.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

-

Quenching:

-

Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.

-

-

Purification:

-

Purify the labeled oligonucleotide from unreacted dye using ethanol precipitation or a G50 microspin column. For high purity, HPLC is recommended.

-

Ethanol Precipitation: Add 0.1 volumes of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol. Mix and incubate at -20°C for at least 30 minutes. Centrifuge at high speed to pellet the nucleic acid. Wash the pellet with cold 70% ethanol and resuspend in a suitable buffer.

-

Visualizations

Caption: Workflow for labeling protein carboxyl groups with this compound.

Caption: General workflow for labeling amine-modified nucleic acids.

Conclusion

This compound is a highly effective and versatile fluorescent probe for the labeling of proteins and nucleic acids. Its bright and photostable TAMRA fluorophore, coupled with a solubility-enhancing and sterically favorable PEG linker, makes it an excellent choice for a multitude of research, diagnostic, and therapeutic development applications. The terminal primary amine provides a convenient attachment point for a variety of conjugation chemistries, allowing for the robust and specific labeling of diverse biomolecules. By following the detailed protocols and understanding the fundamental properties outlined in this guide, researchers can confidently incorporate this compound into their experimental workflows to achieve sensitive and reliable fluorescence-based detection.

References

TAMRA-PEG3-NH2 Fluorescent Dye: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAMRA-PEG3-NH2 is a fluorescent labeling reagent that merges the robust photophysical properties of the tetramethylrhodamine (B1193902) (TAMRA) fluorophore with the practical advantages of a polyethylene (B3416737) glycol (PEG) spacer. This molecule is an indispensable tool in a wide array of life science and drug development applications, primarily for the covalent labeling of biomolecules. The TAMRA component emits a bright, orange-red fluorescence, ensuring sensitive detection in various biological assays. The hydrophilic, three-unit PEG spacer enhances water solubility and provides a flexible linker that minimizes steric hindrance, thereby preserving the biological activity of the labeled molecule. The terminal primary amine (-NH2) group serves as a versatile reactive handle for conjugation to molecules containing accessible carboxylic acids or other amine-reactive functional groups.

Core Features and Physicochemical Properties

This compound is structurally composed of three key moieties: the TAMRA fluorophore, a three-unit PEG spacer, and a terminal primary amine. This combination makes it a highly efficient tool for attaching a bright, photostable fluorescent label to a variety of target molecules.

Below is a summary of the key physicochemical and spectroscopic properties of this compound and its closely related derivatives. It is important to note that the local environment, including solvent polarity and conjugation to a biomolecule, can influence the precise spectroscopic characteristics.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C33H40N4O7 | [1] |

| Molecular Weight | 604.7 g/mol | [1] |

| Appearance | Dark red solid | N/A |

| Solubility | Soluble in DMSO, DMF, Methanol | [2] |

| Excitation Maximum (λex) | ~553 nm | [3] |

| Emission Maximum (λem) | ~575 nm | [3] |

| Molar Extinction Coefficient (ε) | ≥ 16,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.1 | |

| Fluorescence Lifetime (τ) | ~2.26 ns (in water) | |

| Purity | Typically ≥95% (HPLC) |

Note: Some values are for closely related TAMRA derivatives and should be considered as approximate values for this compound.

Key Applications

The ability to covalently attach this compound to biomolecules opens up a vast range of applications in biological research and drug development:

-

Fluorescence Microscopy: Labeled proteins, antibodies, or other molecules can be used to visualize their subcellular localization and dynamic processes within live or fixed cells.

-

Flow Cytometry: Antibodies or other cell-surface binding ligands conjugated to this compound are used for the identification, quantification, and sorting of specific cell populations.

-

Bioconjugation: The primary amine group allows for straightforward conjugation to proteins, peptides, nucleic acids, and other biomolecules through various chemical reactions.

-

Drug Delivery and Nanoparticle Tracking: By labeling nanoparticles or drug delivery vehicles with this compound, researchers can monitor their cellular uptake, intracellular trafficking, and biodistribution.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein using EDC/NHS Chemistry

This protocol outlines a general procedure for labeling a protein with accessible carboxylic acid groups (e.g., aspartic acid, glutamic acid) with this compound.

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., 20 mM MES, 150 mM NaCl, pH 6.0)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: MES buffer or similar at pH 5.5-6.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or hydroxylamine

-

Purification column (e.g., size-exclusion chromatography like Sephadex G-25)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

-

Prepare fresh stock solutions of EDC and NHS in reaction buffer or water immediately before use.

-

Prepare the protein solution in the reaction buffer at a suitable concentration (e.g., 1-5 mg/mL).

-

-

Activation of Protein Carboxylic Acids:

-

In a microcentrifuge tube, mix the protein solution with a molar excess of EDC and NHS. A typical molar ratio is 1:10:25 (Protein:EDC:NHS).

-

Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid groups, forming an amine-reactive NHS ester.

-

-

Conjugation to this compound:

-

Add the this compound stock solution to the activated protein solution. The molar ratio of the dye to the protein will determine the degree of labeling and should be optimized for the specific application. A starting point could be a 5 to 20-fold molar excess of the dye.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

Add the quenching buffer to the reaction mixture to stop the reaction by consuming unreacted NHS-esters. Incubate for 15-30 minutes.

-

-

Purification of the Conjugate:

-

Remove unconjugated dye and excess reagents by passing the reaction mixture through a size-exclusion chromatography column.

-

Collect the fractions containing the labeled protein, which will be visibly pink/red.

-

Monitor the separation by measuring the absorbance at 280 nm (for protein) and ~553 nm (for TAMRA).

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and 553 nm and using the Beer-Lambert law.

-

Protocol 2: Cellular Uptake Assay by Flow Cytometry

This protocol allows for the quantification of the uptake of a this compound-labeled molecule (e.g., a protein or nanoparticle) by cells.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound labeled molecule

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Flow cytometer

Procedure:

-

Cell Seeding:

-

Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.

-

Incubate the cells overnight to allow for attachment.

-

-

Treatment with Labeled Molecule:

-

Prepare serial dilutions of the TAMRA-labeled molecule in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the labeled molecule. Include an untreated cell sample as a negative control.

-

Incubate for the desired time period (e.g., 4 hours) at 37°C.

-

-

Cell Harvesting:

-

Wash the cells twice with ice-cold PBS to remove any non-internalized labeled molecules.

-

For adherent cells, harvest by trypsinization.

-

Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 2% FBS).

-

-

Flow Cytometry Analysis:

-

Analyze the cell suspension on a flow cytometer equipped with a laser and filter set appropriate for TAMRA (e.g., 561 nm laser and a 582/15 bandpass filter).

-

Gate the live cell population based on forward and side scatter.

-

Quantify the mean fluorescence intensity of the TAMRA signal in the gated population to determine the extent of uptake.

-

Mandatory Visualizations

Caption: Workflow for protein labeling with this compound.

Caption: Workflow for cellular imaging using a TAMRA-labeled molecule.

References

Tamra-peg3-NH2: An In-depth Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Tamra-peg3-NH2, a fluorescent labeling reagent. Due to the limited availability of specific quantitative data for this compound, this guide synthesizes information from structurally similar molecules, such as Tamra-peg3-COOH and Tamra-peg3-Azide, along with established principles for fluorescent dyes, polyethylene (B3416737) glycol (PEG) linkers, and primary amines.

Core Concepts

This compound consists of three key components that dictate its chemical and physical properties:

-

TAMRA (Tetramethylrhodamine): A bright, orange-red fluorophore known for its relative photostability. Its fluorescence can be influenced by environmental factors such as solvent polarity and pH, although it is generally considered to be pH-insensitive in the physiological range.[1][2]

-

PEG3 (Polyethylene Glycol, 3 units): A short, hydrophilic linker that enhances the aqueous solubility of the molecule.[3][4] The PEG chain also provides a flexible spacer, minimizing steric hindrance when conjugated to other molecules.

-

NH2 (Primary Amine): A reactive functional group that can be conjugated to various electrophiles, such as activated esters (e.g., NHS esters), to form stable amide bonds.[5] The reactivity of the primary amine is pH-dependent, with optimal conditions typically in the slightly alkaline range (pH 7.2-9.5).

Solubility Profile

While precise quantitative solubility data for this compound is not widely published, a qualitative solubility profile can be inferred from its constituent parts and data on analogous compounds.

Table 1: Qualitative Solubility of this compound and Analogs

| Solvent | Solubility | Rationale and Remarks |

| Dimethyl Sulfoxide (DMSO) | Good | The TAMRA fluorophore and PEG linker contribute to good solubility in polar aprotic solvents like DMSO. This is a recommended solvent for preparing concentrated stock solutions. |

| Dimethylformamide (DMF) | Good | Similar to DMSO, DMF is an effective solvent for dissolving the TAMRA moiety and the overall molecule. It is also suitable for preparing stock solutions. |

| Alcohols (e.g., Methanol, Ethanol) | Good | Alcohols are generally good solvents for rhodamine dyes and PEGylated compounds. |

| Water / Aqueous Buffers | Sparingly Soluble to Soluble | The PEG3 linker significantly enhances water solubility compared to the parent TAMRA dye. Solubility in aqueous buffers is pH-dependent; at pH values below the pKa of the amine group, the resulting ammonium (B1175870) salt will have increased water solubility. Conversely, in basic conditions, the free amine may be less soluble. |

Experimental Protocol: General Method for Determining Aqueous Solubility (Kinetic Assay)

This protocol provides a general method for assessing the kinetic aqueous solubility of a fluorescent compound like this compound.

Materials:

-

This compound

-

Anhydrous DMSO

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplate (UV-transparent for spectrophotometric analysis)

-

Multichannel pipettor

-

Plate reader with spectrophotometric capabilities (for turbidimetric or UV absorption measurement) or nephelometer.

-

Incubator

Procedure:

-

Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a high concentration (e.g., 10 mM).

-

Serial Dilutions: In the 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: To each well containing the DMSO solution, add a fixed volume of PBS (pH 7.4) to achieve the final desired compound concentrations and a final DMSO concentration of typically ≤5%.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1.5-2 hours) with gentle shaking.

-

Measurement:

-

Turbidimetric Method: Measure the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) to detect light scattering from any precipitate. The lowest concentration at which a significant increase in scattering is observed is the kinetic solubility limit.

-

UV/Vis Spectroscopy Method: After incubation, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the absorbance at the λmax of TAMRA (~541-553 nm). Determine the concentration from a standard curve prepared in a DMSO/buffer mixture.

-

Workflow for Aqueous Solubility Determination

Caption: General workflow for determining the kinetic aqueous solubility of a fluorescent compound.

Stability Profile

The stability of this compound is influenced by temperature, light, and pH, affecting both the TAMRA fluorophore and the PEG-amine linker.

Table 2: Stability and Storage Recommendations for this compound

| Condition | Recommendation | Rationale and Remarks |

| Solid Form Storage | Store at -20°C in a desiccated, dark environment. | Protects from degradation due to temperature, moisture, and light. |

| Stock Solution Storage (in anhydrous DMSO/DMF) | Aliquot and store at -20°C for short-term or -80°C for long-term. Protect from light. | Minimizes freeze-thaw cycles and prevents degradation from light and hydrolysis. |

| Aqueous Solution Storage | Prepare fresh for each use. Avoid long-term storage. | The PEG linker can be susceptible to hydrolysis, especially at non-neutral pH. The amine group can also be reactive. |

| pH Stability | Use in buffers within a pH range of approximately 6.5-8.5 for optimal fluorescence and stability. | The TAMRA fluorophore is generally stable in this range. Extreme pH values can affect the fluorescence and the stability of the PEG linker. The reactivity of the primary amine is also pH-dependent. |

| Photostability | Minimize exposure to light for both solid and solutions. Use amber vials or foil wrapping. | Like most fluorophores, TAMRA can undergo photobleaching upon prolonged exposure to light. |

Experimental Protocol: General Method for Assessing pH Stability

This protocol outlines a general procedure to evaluate the stability of this compound at different pH values.

Materials:

-

This compound stock solution in DMSO

-

A series of buffers with varying pH values (e.g., pH 4, 7.4, 9)

-

Fluorometer or fluorescence plate reader

-

HPLC system with a fluorescence detector

-

Incubator

Procedure:

-

Sample Preparation: Dilute the this compound stock solution into each of the different pH buffers to a final, consistent concentration.

-

Initial Measurement (T=0): Immediately after preparation, measure the fluorescence intensity of each sample using a fluorometer (Excitation ~541-553 nm, Emission ~567-580 nm). Also, inject a sample from each pH condition onto an HPLC to obtain an initial purity profile.

-

Incubation: Incubate the remaining samples at a controlled temperature (e.g., 37°C) in the dark.

-

Time-Point Measurements: At various time points (e.g., 1, 4, 8, 24 hours), remove an aliquot from each pH condition and repeat the fluorescence intensity measurement and HPLC analysis.

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time for each pH. A significant decrease in intensity indicates degradation of the fluorophore.

-

Analyze the HPLC chromatograms to quantify the percentage of the parent this compound peak remaining over time. The appearance of new peaks indicates degradation products.

-

Factors Affecting this compound Stability

Caption: Key environmental factors influencing the stability of this compound.

Conclusion

This compound is a valuable fluorescent labeling reagent with good solubility in common organic solvents and moderate, PEG-enhanced solubility in aqueous solutions. For optimal performance and reproducibility, it is crucial to handle and store the compound under controlled conditions. The primary amine offers a versatile point of conjugation, with its reactivity being pH-dependent. The TAMRA fluorophore provides a strong and relatively stable signal, but protection from light and extreme pH is recommended to ensure the integrity of the molecule. The experimental protocols provided in this guide offer a framework for researchers to assess the solubility and stability of this compound in their specific experimental setups.

References

Methodological & Application

Application Notes: TAMRA-PEG3-NH2 Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is a cornerstone technique for elucidating biological function, enabling researchers to visualize, track, and quantify proteins in a multitude of experimental settings. Tetramethylrhodamine (TAMRA) is a robust and widely used rhodamine-derived fluorophore, recognized for its bright orange-red fluorescence and photostability.[1][2] This document provides a detailed protocol for labeling proteins using TAMRA-PEG3-NH2 , a specialized probe designed for covalent attachment to carboxyl groups on a target protein.

The this compound molecule features three key components:

-

TAMRA Fluorophore : Provides a strong fluorescence signal with excitation and emission maxima around 555 nm and 580 nm, respectively.[1]

-

PEG3 Spacer : A three-unit polyethylene (B3416737) glycol linker that enhances the hydrophilicity of the dye, reduces the potential for aggregation, and minimizes steric hindrance between the dye and the protein, preserving biological activity.[3]

-

Amine (NH2) Group : A terminal primary amine that serves as the reactive site for conjugation.

This reagent facilitates the labeling of a protein's carboxylic acid residues (aspartic acid, glutamic acid, and the C-terminus) through a two-step reaction mediated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4] The resulting TAMRA-labeled proteins are valuable tools for a wide range of applications, including fluorescence microscopy, live-cell imaging, flow cytometry, and Fluorescence Resonance Energy Transfer (FRET)-based assays.

Principle of Reaction

The conjugation of this compound to a protein's carboxyl groups is achieved via a two-step carbodiimide-mediated reaction. This approach offers greater control and efficiency compared to a single-step reaction.

-

Activation Step : EDC reacts with the protein's carboxyl groups to form a highly reactive but unstable O-acylisourea intermediate. The addition of Sulfo-NHS displaces the O-acylisourea group to form a more stable, amine-reactive Sulfo-NHS ester. This activation step is most efficient in a slightly acidic environment (pH 4.7-6.0) and in buffers free of extraneous amines and carboxylates.

-

Conjugation Step : The primary amine of the this compound molecule nucleophilically attacks the semi-stable Sulfo-NHS ester, resulting in the formation of a stable amide bond and the release of the Sulfo-NHS leaving group. This reaction is most efficient at a physiological to slightly alkaline pH (7.2-8.0).

Quantitative Data Summary

Successful protein labeling requires an understanding of the fluorophore's properties and a method to quantify the extent of labeling.

Table 1: Spectroscopic Properties of TAMRA.

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum (λex) | ~555 nm | |

| Emission Maximum (λem) | ~580 nm | |

| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ |

| Recommended Quencher | Dabcyl | |

Table 2: Example Data for Labeling Efficiency. This table provides representative data for cell surface protein labeling, which can be adapted for in-solution protein characterization using fluorescence spectroscopy.

| Dye Concentration (µM) | Incubation Time (min) | Mean Fluorescence Intensity (A.U.) |

|---|---|---|

| 1 | 30 | 1500 ± 120 |

| 5 | 30 | 4500 ± 350 |

| 10 | 30 | 8200 ± 600 |

Data adapted from a cell-based labeling protocol and is for illustrative purposes.

Table 3: Calculation of Degree of Labeling (DOL). The DOL, or the average number of dye molecules per protein molecule, can be estimated using absorbance spectroscopy.

| Step | Description | Formula |

| 1 | Measure the absorbance of the conjugate at 280 nm (A₂₈₀) and at the dye's max absorbance, ~555 nm (Aₘₐₓ). | - |

| 2 | Calculate the protein concentration. A correction factor (CF) is used to account for the dye's absorbance at 280 nm. For TAMRA, this is approximately 0.36. | Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ * CF)] / ε_protein |

| 3 | Calculate the dye concentration using the Beer-Lambert law. | Dye Conc. (M) = Aₘₐₓ / ε_dye |

| 4 | Calculate the DOL. | DOL = Dye Conc. (M) / Protein Conc. (M) |

| Note: For more accurate protein concentration, a BCA or Bradford protein assay is recommended as an alternative to A₂₈₀ measurements. |

Experimental Protocols

This protocol details the procedure for labeling a protein with this compound. It is essential to optimize the molar ratios of EDC, Sulfo-NHS, and dye to the protein to achieve the desired DOL without causing protein precipitation or loss of function.

Materials and Reagents

-

Protein of Interest : Purified and at a known concentration (typically 1-10 mg/mL).

-

This compound : Amine-functionalized dye.

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) .

-

Sulfo-NHS (N-hydroxysulfosuccinimide) .

-

Activation Buffer : 2-(N-morpholino)ethanesulfonic acid (MES) buffer, 0.1 M, pH 4.7-6.0.

-

Reaction Buffer : Phosphate-buffered saline (PBS), pH 7.2-7.5. Do not use buffers containing primary amines (e.g., Tris).

-

Quenching Buffer (Optional) : 1 M Tris-HCl, pH 8.0; or 1 M Hydroxylamine, pH 8.5.

-

Solvent : Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

-

Purification : Desalting column (e.g., Sephadex G-25) or spin columns.

Protocol Steps

Step 1: Reagent Preparation

-

Protein Solution : Prepare the protein in ice-cold Activation Buffer (e.g., 0.1 M MES, pH 6.0). Ensure the buffer does not contain any primary amines or carboxylates.

-

This compound Stock : Prepare a 10 mg/mL stock solution in anhydrous DMSO. This should be prepared fresh.

-

EDC Stock : Prepare a 10 mg/mL solution in Activation Buffer immediately before use. EDC is moisture-sensitive and hydrolyzes in water.

-

Sulfo-NHS Stock : Prepare a 10 mg/mL solution in Activation Buffer immediately before use.

Step 2: Activation of Protein Carboxyl Groups

-

Determine the required amounts of EDC and Sulfo-NHS. A 10- to 50-fold molar excess of EDC and Sulfo-NHS over the protein is a good starting point.

-

Add the calculated volume of EDC stock solution to the protein solution. Mix gently.

-

Immediately add the calculated volume of Sulfo-NHS stock solution. Mix gently.

-

Incubate the reaction for 15 minutes at room temperature.

Step 3: Conjugation with this compound

-

Add the this compound stock solution to the activated protein. A 10- to 20-fold molar excess of dye over protein is recommended, but this should be optimized.

-

For optimal conjugation, the pH should be raised to 7.2-7.5. This can be achieved by adding a small amount of 1 M PBS (pH 7.5) or by performing a rapid buffer exchange.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light. Gentle stirring or rocking is recommended.

Step 4: Quenching the Reaction (Optional)

-

To stop the labeling reaction, add Quenching Buffer to a final concentration of 20-50 mM (e.g., add 50 µL of 1 M Tris per 1 mL of reaction).

-

Incubate for 15-30 minutes at room temperature. This step hydrolyzes any unreacted Sulfo-NHS esters and consumes unreacted dye if it is an NHS-ester form (not applicable here, but good practice).

Step 5: Purification of Labeled Protein

-

Separate the TAMRA-labeled protein from unreacted dye and reaction byproducts.

-

Gel Filtration : Apply the reaction mixture to a desalting column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS). The labeled protein will elute in the void volume, while smaller molecules like free dye will be retained longer.

-

Spin Columns : For smaller sample volumes, spin desalting columns offer a rapid and efficient method for purification. Follow the manufacturer's protocol.

Step 6: Characterization and Storage

-

Measure the absorbance of the purified conjugate at 280 nm and ~555 nm to determine the protein concentration and calculate the Degree of Labeling (see Table 3).

-

Store the purified conjugate at 4°C for short-term use, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) (to 50%) and store in aliquots at -20°C or -80°C.

Application Example: Probing a Signaling Pathway

A TAMRA-labeled protein, such as a growth factor or an antibody, can be used as a probe to study cellular signaling pathways. For instance, a TAMRA-labeled ligand can be incubated with live cells to visualize its binding to a specific cell surface receptor. Subsequent downstream events, such as receptor internalization or the activation of intracellular signaling cascades, can then be monitored using fluorescence microscopy.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency (Low DOL) | - Inactive EDC/Sulfo-NHS due to hydrolysis.- Insufficient molar excess of reagents.- Incorrect buffer pH during activation or conjugation.- Protein has few accessible carboxyl groups. | - Prepare EDC and Sulfo-NHS solutions fresh immediately before use.- Increase the molar ratio of EDC, Sulfo-NHS, and/or dye.- Verify buffer pH is 4.7-6.0 for activation and 7.2-8.0 for conjugation.- Consider an alternative labeling strategy (e.g., labeling primary amines with a TAMRA-NHS ester). |

| Protein Precipitation | - High DOL can increase hydrophobicity.- Protein is unstable at the reaction pH.- High concentration of organic solvent (DMSO). | - Reduce the molar ratio of dye to protein.- Perform a pilot experiment to test protein stability at different pH values.- Ensure the final concentration of DMSO is low (typically <10% v/v). |

| High Background Fluorescence | - Incomplete removal of free dye. | - Repeat the purification step or use a column with a longer bed height for better separation. |

| Loss of Protein Activity | - Labeling occurred at a critical residue in the active site.- Protein denaturation during the labeling process. | - Reduce the DOL to favor labeling of more accessible, less critical residues.- Perform the reaction at 4°C, although this will increase the required incubation time. |

References

Application Notes and Protocols for Tamra-peg3-NH2 Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to the conjugation of Tamra-peg3-NH2, a fluorescent labeling reagent, to molecules containing carboxylic acid groups. 5-Carboxytetramethylrhodamine (TAMRA) is a bright rhodamine-based fluorophore, and the integrated polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance during conjugation. The terminal primary amine (-NH2) on the PEG spacer allows for its covalent attachment to activated carboxyl groups, most commonly through the formation of a stable amide bond. This process is widely utilized in biological research and drug development to fluorescently label proteins, antibodies, nanoparticles, and other macromolecules for visualization and tracking in various assays.[1][2]

The most common and efficient method for conjugating an amine-containing molecule like this compound to a carboxyl-containing molecule is through a two-step carbodiimide-mediated reaction. This involves the activation of the carboxyl group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[2][3] The EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form a more stable, amine-reactive NHS ester. This activated molecule can then efficiently react with the primary amine of this compound to form a stable amide linkage.[4]

Data Presentation: Quantitative Parameters for Conjugation

The following table summarizes key quantitative parameters for the successful conjugation of this compound to carboxyl-containing molecules using EDC/NHS chemistry. Optimization may be required for specific applications.

| Parameter | Value | Source |

| Activation Step pH | 4.7 - 6.0 | |

| Coupling Step pH | 7.2 - 8.5 | |

| Molar Ratio (EDC:Carboxyl) | 1.5:1 to 10:1 | |

| Molar Ratio (NHS:Carboxyl) | 1.5:1 to 25:1 | |

| Molar Ratio (this compound:Carboxyl) | 10:1 to 20:1 (starting point for proteins) | |

| Activation Incubation Time | 15 - 30 minutes | |

| Coupling Incubation Time | 1 - 4 hours at room temperature or overnight at 4°C | |

| Quenching Agent Concentration | 50 - 100 mM (Tris or Glycine) |

Experimental Protocols

Materials and Reagents

-

Molecule with a carboxyl group (e.g., protein, nanoparticle)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

-

Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.4, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine (B1666218), pH 7.4

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Purification system (e.g., size-exclusion chromatography column, dialysis tubing, HPLC)

Protocol 1: Two-Step Conjugation of this compound to a Carboxyl-Containing Molecule

This protocol is designed to minimize unwanted cross-linking of the target molecule.

Step 1: Activation of the Carboxyl Group

-

Dissolve your carboxyl-containing molecule in Activation Buffer to a concentration of 1-10 mg/mL.

-

Prepare fresh stock solutions of EDC and NHS in high-purity water or DMSO immediately before use (e.g., 100 mM EDC and 250 mM NHS).

-

Add the EDC solution to the carboxyl-containing molecule solution to achieve the desired molar excess (e.g., 10-fold molar excess over the carboxyl groups). Mix gently.

-

Immediately add the NHS solution to the reaction mixture to achieve the desired molar excess (e.g., 25-fold molar excess over the carboxyl groups).

-

Incubate the reaction for 15-30 minutes at room temperature.

Optional (Recommended): To prevent EDC from reacting with your amine-containing this compound, remove excess EDC and NHS byproducts using a desalting column equilibrated with MES buffer (pH 6.0).

Step 2: Conjugation with this compound

-

Dissolve this compound in DMSO or DMF to prepare a stock solution (e.g., 10 mM).

-

Adjust the pH of the activated molecule solution to 7.2-8.5 by adding Coupling Buffer.

-

Add the this compound stock solution to the activated molecule solution. The molar ratio of this compound to the target molecule will need to be optimized for your specific application, but a 10:1 to 20:1 molar excess of the dye is a common starting point for proteins.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

Step 3: Quenching the Reaction (Optional)

-

To stop the conjugation reaction, add a quenching buffer such as Tris or glycine to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature.

Protocol 2: Purification of the Tamra-peg3-Conjugate

It is crucial to remove unconjugated this compound and reaction byproducts.

-

Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a common method for separating the larger conjugate from smaller, unconjugated dye molecules.

-

Equilibrate a desalting column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS, pH 7.4).

-

Apply the reaction mixture to the column.

-

Collect the fractions. The labeled protein will typically elute first in the void volume and will be visibly colored.

-

-

Dialysis: This method is suitable for large molecules like proteins.

-

Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) that will retain the conjugate but allow the free dye to diffuse out.

-

Dialyze against a large volume of an appropriate buffer (e.g., PBS) at 4°C with several buffer changes over 24-48 hours.

-

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase or size-exclusion HPLC can be used for high-purity purification of labeled peptides and other smaller molecules.

Protocol 3: Characterization of the Conjugate

Determination of the Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each target molecule, can be determined using spectrophotometry.

-

Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and at the maximum absorbance of TAMRA (~555 nm).

-

Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm. The correction factor (CF) for TAMRA is approximately 0.3.

-

Corrected A280 = A280 - (Amax * CF)

-

-

Calculate the molar concentration of the protein using its extinction coefficient at 280 nm.

-

Calculate the molar concentration of the TAMRA dye using its molar extinction coefficient (~91,000 cm⁻¹M⁻¹ at ~546 nm in DMF or DMSO).

-

DOL = (molar concentration of dye) / (molar concentration of protein)

Mandatory Visualization

Caption: Workflow for this compound conjugation.

Caption: NHS-ester amine coupling reaction mechanism.

References

Application Notes and Protocols for Labeling Primary Amines with TAMRA-PEG3-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of biomolecules is a cornerstone technique in modern biological research and drug development. It enables the visualization, tracking, and quantification of proteins, peptides, and other molecules in complex biological systems. Tetramethylrhodamine (TAMRA) is a bright, photostable fluorophore that emits in the orange-red spectrum, making it a popular choice for fluorescent labeling.

This document provides detailed application notes and protocols for the use of TAMRA-PEG3-NHS Ester for the covalent labeling of primary amines. The inclusion of a three-unit polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the dye and provides a flexible linker, minimizing steric hindrance and potential interference with the biomolecule's function. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of proteins) under mild conditions to form a stable amide bond.

Note on "Tamra-peg3-NH2": The user's query specified "this compound". It is important to clarify that an amine group (-NH2) is not reactive towards other primary amines. For labeling primary amines, an amine-reactive derivative such as an NHS ester is required. Therefore, these application notes are based on the use of Tamra-peg3-NHS Ester .

Applications

TAMRA-labeled biomolecules are versatile tools with a wide range of applications in research and drug development:

-

Fluorescence Microscopy: Visualize the subcellular localization and trafficking of proteins of interest in live or fixed cells.

-

Flow Cytometry: Identify and quantify specific cell populations by labeling cell surface proteins with TAMRA-conjugated antibodies.

-

Protein-Protein Interaction Studies: Utilize Förster Resonance Energy Transfer (FRET) by pairing TAMRA (as an acceptor) with a suitable donor fluorophore to study molecular interactions.

-

Drug Delivery and Pharmacokinetics: Track the biodistribution and cellular uptake of therapeutic proteins or drug delivery vehicles.[1]

-

Immunoassays: Develop sensitive fluorescence-based detection methods, such as fluorescent ELISAs.[1]

Advantages of the PEG3 Spacer

The incorporation of a PEG spacer between the TAMRA fluorophore and the NHS ester provides several key advantages:

-

Improved Solubility: The hydrophilic nature of the PEG spacer increases the overall water solubility of the labeling reagent and the resulting conjugate, which is particularly beneficial for hydrophobic dyes like TAMRA.

-

Reduced Steric Hindrance: The flexible PEG linker extends the fluorophore away from the surface of the biomolecule, minimizing potential interference with its biological activity, such as antibody-antigen binding.

-

Minimized Non-Specific Binding: The PEG spacer can help to reduce non-specific interactions of the labeled protein with other molecules or surfaces.

-

Enhanced Bioavailability: In in-vivo applications, PEGylation can increase the hydrodynamic radius of the labeled molecule, potentially leading to a longer circulation half-life.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of TAMRA-PEG3-NHS Ester

| Property | Value |

| Molecular Weight | ~730.76 g/mol |

| Excitation Maximum (λex) | ~555 nm |

| Emission Maximum (λem) | ~580 nm |

| Molar Extinction Coefficient (ε) | ~90,000 cm⁻¹M⁻¹ |

| Recommended Reactive Group | N-hydroxysuccinimide (NHS) Ester |

| Target Functional Group | Primary Amines (-NH2) |

Table 2: Typical Parameters for Protein Labeling with TAMRA-NHS Ester

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to higher labeling efficiency. |

| Dye:Protein Molar Ratio | 5:1 to 20:1 | The optimal ratio should be determined empirically for each protein. |

| Reaction pH | 8.0 - 9.0 | A slightly alkaline pH is required for efficient reaction with primary amines. |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or PBS (amine-free) | Avoid buffers containing primary amines (e.g., Tris, glycine). |

| Reaction Time | 1 - 2 hours at room temperature | Can be performed overnight at 4°C. |

| Expected Degree of Labeling (DOL) | 2 - 6 | Excessive labeling can lead to fluorescence quenching and protein aggregation. |

Experimental Protocols

Protocol 1: Labeling a Protein with TAMRA-PEG3-NHS Ester

This protocol provides a general procedure for labeling a protein with TAMRA-PEG3-NHS Ester. Optimization may be required for specific proteins and applications.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

TAMRA-PEG3-NHS Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion chromatography, desalting column)

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.

-

-

Prepare the TAMRA-PEG3-NHS Ester Stock Solution:

-

Allow the vial of TAMRA-PEG3-NHS Ester to warm to room temperature before opening.

-

Immediately before use, dissolve the TAMRA-PEG3-NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

-

Perform the Labeling Reaction:

-

Calculate the volume of the TAMRA-PEG3-NHS Ester stock solution required to achieve the desired dye-to-protein molar ratio (a 10-20 fold molar excess is a good starting point).

-

Slowly add the TAMRA-PEG3-NHS Ester stock solution to the protein solution while gently stirring.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quench the Reaction:

-

(Optional) Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

-

-

Purify the Labeled Protein:

-

Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein (typically the first colored band to elute).

-

Protocol 2: Calculation of the Degree of Labeling (DOL)

The DOL is the average number of fluorophore molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

Procedure:

-

Measure Absorbance:

-

Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA (~555 nm, A_max).

-

-

Calculate the Protein Concentration:

-

Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

-

CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye). For TAMRA, the CF is approximately 0.3.[2]

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Calculate the Dye Concentration:

-

Dye Concentration (M) = A_max / ε_dye

-

ε_dye is the molar extinction coefficient of TAMRA at its λ_max (~90,000 M⁻¹cm⁻¹).

-

-

-

Calculate the DOL:

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

Mandatory Visualizations

References

Application Notes and Protocols for TAMRA-PEG3-NH2 in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAMRA-PEG3-NH2 is a fluorescent labeling reagent featuring a bright and photostable tetramethylrhodamine (B1193902) (TAMRA) fluorophore.[1][2] This molecule is engineered with a three-unit polyethylene (B3416737) glycol (PEG) spacer, which enhances its water solubility and provides a flexible linker to minimize steric hindrance when conjugated to biomolecules.[1][3] The terminal primary amine (-NH2) group allows for versatile conjugation to a variety of molecules, making it a valuable tool for fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods.[4] Its primary application lies in the covalent labeling of biomolecules to visualize their localization and dynamics within cells.

Physicochemical and Spectroscopic Properties

The properties of the TAMRA fluorophore are largely retained in the this compound conjugate. These characteristics are ideal for use with standard fluorescence detection systems.

| Property | Value | Reference(s) |

| Molecular Formula | C33H40N4O7 | |

| Molecular Weight | 604.7 g/mol | |